molecular formula C21H20N6OS B10976846 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10976846
M. Wt: 404.5 g/mol
InChI Key: NBIIXRUDNWKFMX-UHFFFAOYSA-N
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Description

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound It features a unique structure that combines pyrazole, furan, benzothiophene, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling with benzothiophene and triazolopyrimidine units under controlled conditions. Common reagents include hydrazine, acetylacetone, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are still under development. scalable synthetic routes involving continuous flow chemistry and advanced catalytic systems are being explored to enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like dichloromethane, ethanol, and dimethyl sulfoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal product formation .

Major Products Formed

Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .

Scientific Research Applications

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its complex structure, which combines multiple heterocyclic rings. This complexity contributes to its diverse chemical reactivity and potential for various scientific applications .

Properties

Molecular Formula

C21H20N6OS

Molecular Weight

404.5 g/mol

IUPAC Name

4-[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C21H20N6OS/c1-12-9-13(2)26(24-12)10-14-7-8-16(28-14)19-23-20-18-15-5-3-4-6-17(15)29-21(18)22-11-27(20)25-19/h7-9,11H,3-6,10H2,1-2H3

InChI Key

NBIIXRUDNWKFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCCC6)C

Origin of Product

United States

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